molecular formula C11H12O3 B8649168 2-(4-cyclopropylphenoxy)acetic acid

2-(4-cyclopropylphenoxy)acetic acid

Cat. No.: B8649168
M. Wt: 192.21 g/mol
InChI Key: LPNPVBXYAOXQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a cyclopropyl group attached to the para position of the phenoxy ring, which is further linked to an acetic acid moiety. Phenoxyacetic acids are widely studied in medicinal chemistry and agrochemical research due to their bioactivity, often acting as intermediates or active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(4-cyclopropylphenoxy)acetic acid

InChI

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)

InChI Key

LPNPVBXYAOXQFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropylphenoxy)acetic acid typically involves the reaction of 4-cyclopropylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by acidification to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropylphenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 2-(4-cyclopropylphenoxy)acetic acid and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features References
This compound C11H12O3 Cyclopropyl (para-phenoxy), acetic acid 192.21 (calc.) Rigid cyclopropyl ring, polar acetic acid Inferred
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C19H24O3S Benzofuran, cyclohexyl, isopropylsulfanyl 332.44 Planar benzofuran ring, chair cyclohexyl
2-[[2-(4-Chlorophenoxy)acetyl]-cyclopropylamino]acetic acid C13H14ClNO4 Chlorophenoxy, cyclopropylamino 283.71 Electron-withdrawing Cl, amino group
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C11H13NO3 Hydroxyphenyl, cyclopropylamino 207.23 Hydroxyl enhances H-bonding
(4-Cyclopropylsulfanyl-phenyl)-acetic acid C11H12O2S Cyclopropylsulfanyl (para-phenyl) 208.28 Sulfur atom increases lipophilicity
2-(4-Bromo-2-isopropylphenoxy)acetic acid C11H13BrO3 Bromo, isopropyl (phenoxy) 273.12 Steric bulk from isopropyl, Br electronegativity

Physicochemical Properties

  • Acidity: Phenoxyacetic acids typically exhibit pKa values between 3–5 due to the electron-withdrawing phenoxy group. For example, (4-cyclopropylsulfanyl-phenyl)-acetic acid has a predicted pKa of 4.26 , while bromo- and chloro-substituted analogs may show lower pKa values due to stronger electron withdrawal.
  • Solubility : The cyclopropyl group’s small size and rigidity may enhance solubility in organic solvents compared to bulkier substituents like cyclohexyl or tert-pentyl .
  • Crystal Packing: Analogs such as 2-(5-cyclohexyl-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H···O hydrogen bonds, stabilized by weak C–H···π interactions . The cyclopropyl group in this compound may similarly influence crystal packing through steric effects.

Research Findings and Key Contrasts

  • Electronic Effects : Cyclopropyl’s electron-donating/withdrawing nature (via conjugation) contrasts with halogens (Cl, Br), which are strongly electron-withdrawing. This affects reactivity in substitution reactions and binding affinity in biological targets.
  • Steric Impact : Bulky substituents like tert-pentyl or isopropyl reduce molecular flexibility, whereas cyclopropyl balances rigidity with minimal steric hindrance.
  • Hydrogen Bonding: Carboxylic acid groups in all analogs facilitate dimerization, but hydroxyl or amino substituents (e.g., in ) introduce additional H-bonding sites, enhancing solubility and interaction with biological targets.

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